Cas no 25840-82-8 ((-)-S-Trityl-D-cysteine)

(-)-S-Trityl-D-cysteine 化学的及び物理的性質
名前と識別子
-
- S-Trityl-D-cysteine
- H-D-Cys(Trt)-OH
- (2S)-2-amino-3-tritylsulfanylpropanoic acid
- (S)-2-Amino-3-(tritylthio)propanoic acid
- D-Cysteine,S-(triphenylmethyl)-
- 2-amino-3-[tri(phenyl)methylsulfanyl]propanoic acid
- 2-amino-3-[tri(phenyl)methylthio]propionic acid
- 2-azanyl-3-[tri(phenyl)methylsulfanyl]propanoic acid
- S-trityl-(R)-cysteine
- S-(Triphenylmethyl)-D-cysteine
- H-Cys(Trt)-OH
- D-Cysteine, S-(triphenylmethyl)-
- HMS3677K15
- HMS3413K15
- H-Cys(Trt)-2-Chlorotrityl Resin
- BDBM50198302
- AX8151967
- AB1006965
- ST24035991
- (2S)-2-amino-3-tritylsulfanylpropanoic aci
- AC-19196
- NCGC00159541-01
- S-trityl-d-cys
- 25840-82-8
- MFCD00236948
- NCGC00159541-02
- EN300-7361000
- S-Trityl-D-cysteine (H-D-Cys(Trt)-OH)
- AKOS016842921
- A851298
- (2S)-2-amino-3-[(triphenylmethyl)sulfanyl]propanoic acid
- HY-W053550
- SCHEMBL6891349
- CHEMBL399251
- DS-16179
- CS-0046195
- FD21277
- BRD-K09774593-001-01-7
- DA-78064
- (-)-S-Trityl-D-cysteine
-
- MDL: MFCD00236948
- インチ: 1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m1/s1
- InChIKey: DLMYFMLKORXJPO-HXUWFJFHSA-N
- ほほえんだ: S(C([H])([H])[C@]([H])(C(=O)O[H])N([H])[H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 363.1293g/mol
- ひょうめんでんか: 0
- XLogP3: 2
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 7
- どういたいしつりょう: 363.1293g/mol
- 単一同位体質量: 363.1293g/mol
- 水素結合トポロジー分子極性表面積: 88.6Ų
- 重原子数: 26
- 複雑さ: 392
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.232±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- ふってん: 524.7°C at 760 mmHg
- フラッシュポイント: 271.2±30.1 °C
- ようかいど: ほとんど溶けない(0.022 g/l)(25ºC)、
- すいようせい: Sparingly soluble in water 0.022 g/L 25°C.
- PSA: 88.62000
- LogP: 4.82390
(-)-S-Trityl-D-cysteine セキュリティ情報
- シグナルワード:warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険カテゴリコード: R22
- セキュリティの説明: S22;S24/25
-
危険物標識:
- ちょぞうじょうけん:Keep Cold.
(-)-S-Trityl-D-cysteine 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
(-)-S-Trityl-D-cysteine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB259237-250 g |
S-Trityl-D-cysteine (H-D-Cys(Trt)-OH); . |
25840-82-8 | 250g |
€858.20 | 2023-04-27 | ||
abcr | AB259237-5 g |
S-Trityl-D-cysteine (H-D-Cys(Trt)-OH); . |
25840-82-8 | 5g |
€85.90 | 2023-04-27 | ||
abcr | AB259237-250g |
S-Trityl-D-cysteine (H-D-Cys(Trt)-OH); . |
25840-82-8 | 250g |
€858.20 | 2025-02-15 | ||
Fluorochem | 045341-25g |
h-d-cys(trt)-oh |
25840-82-8 | 97% | 25g |
£59.00 | 2022-02-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H192360-1g |
(-)-S-Trityl-D-cysteine |
25840-82-8 | 97% | 1g |
¥40.90 | 2023-09-02 | |
ChemScence | CS-0046195-10g |
H-D-Cys(Trt)-OH |
25840-82-8 | 99.59% | 10g |
$40.0 | 2022-04-27 | |
Fluorochem | 045341-10g |
h-d-cys(trt)-oh |
25840-82-8 | 97% | 10g |
£32.00 | 2022-02-28 | |
Enamine | EN300-7361000-0.5g |
(2S)-2-amino-3-[(triphenylmethyl)sulfanyl]propanoic acid |
25840-82-8 | 0.5g |
$341.0 | 2023-05-24 | ||
ChemScence | CS-0046195-100g |
H-D-Cys(Trt)-OH |
25840-82-8 | 99.59% | 100g |
$218.0 | 2022-04-27 | |
Chemenu | CM251763-100g |
H-D-Cys(Trt)-OH |
25840-82-8 | 97% | 100g |
$210 | 2024-07-28 |
(-)-S-Trityl-D-cysteine 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
(-)-S-Trityl-D-cysteineに関する追加情報
(-)-S-Trityl-D-cysteine (CAS No. 25840-82-8): A Comprehensive Guide to Its Properties and Applications
(-)-S-Trityl-D-cysteine (CAS No. 25840-82-8) is a specialized chiral building block widely used in peptide synthesis, pharmaceutical research, and asymmetric catalysis. This compound, characterized by its trityl-protected thiol group and D-configuration, plays a pivotal role in modern organic chemistry and drug development. Its unique structure offers exceptional selectivity and stability, making it a preferred choice for researchers exploring peptide modifications and stereospecific reactions.
The growing demand for chiral auxiliaries and cysteine derivatives in biotechnology has positioned (-)-S-Trityl-D-cysteine as a key reagent. Recent trends in AI-driven drug discovery and green chemistry have further amplified interest in this compound, as scientists seek sustainable methods for peptide coupling and enantioselective synthesis. Its compatibility with solid-phase peptide synthesis (SPPS) protocols aligns with the industry's shift toward automated, high-throughput methodologies.
One of the most frequently searched questions about CAS No. 25840-82-8 relates to its optical purity and storage conditions. Proper handling under inert atmospheres and low temperatures (-20°C) is critical to maintain its reactivity. Analytical techniques like HPLC and chiral chromatography are commonly employed to verify its enantiomeric excess (ee), a parameter crucial for applications in asymmetric catalysis and bioconjugation.
In pharmaceutical contexts, researchers value (-)-S-Trityl-D-cysteine for constructing thioether linkages in antibody-drug conjugates (ADCs) - a hot topic in targeted cancer therapies. The compound's trityl group enables selective deprotection, allowing precise control over sulfhydryl group reactivity. This feature addresses the increasing demand for site-specific bioconjugation techniques, frequently discussed in biopharmaceutical forums.
The compound's role extends to material science, where its chiral center facilitates the development of molecularly imprinted polymers (MIPs) for sensor applications. Recent publications highlight its utility in creating enantioselective membranes, responding to the surge in searches for chiral separation technologies. Its D-cysteine backbone provides distinct advantages over L-enantiomers in certain enzyme inhibition studies, particularly for protease research.
Quality control of CAS 25840-82-8 remains a critical discussion point, with analytical certificates typically including NMR, mass spectrometry, and polarimetry data. The compound's crystalline form and solubility profile (soluble in DMF, DMSO; sparingly soluble in water) are frequently documented to ensure reproducibility in medicinal chemistry applications. These specifications cater to the pharmaceutical industry's emphasis on QC/QA compliance.
Emerging applications in neuroscience research utilize (-)-S-Trityl-D-cysteine derivatives to study glutathione metabolism and redox signaling - topics gaining traction in neurodegenerative disease research. The compound's ability to mimic endogenous thiol-containing compounds makes it valuable for investigating cellular oxidative stress pathways, aligning with current interests in antioxidant therapies.
From a synthetic perspective, the trityl protecting group in 25840-82-8 offers orthogonal protection strategies compatible with Fmoc/tBu chemistry. This versatility answers common search queries about peptide synthesis troubleshooting, particularly regarding cysteine protection during multi-step syntheses. The compound's stability toward acidic conditions (while being cleavable with TFA) makes it ideal for convergent synthesis approaches.
Environmental considerations in chemical synthesis have prompted studies on (-)-S-Trityl-D-cysteine's role in atom-economical reactions. Its use in click chemistry applications, particularly thiol-ene reactions, supports the pharmaceutical industry's push toward greener synthetic routes. These aspects resonate with search trends focusing on sustainable chemistry and waste reduction in organic synthesis.
In conclusion, (-)-S-Trityl-D-cysteine (CAS No. 25840-82-8) represents a multifaceted tool for researchers across chemical biology, drug discovery, and material science. Its unique combination of chirality, protecting group chemistry, and biological compatibility ensures continued relevance in addressing contemporary scientific challenges, from precision medicine to smart materials development.
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